molecular formula C16H16ClNO2 B12479979 1-(2-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine

1-(2-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine

Cat. No.: B12479979
M. Wt: 289.75 g/mol
InChI Key: WDPQNOGEIQOQKF-UHFFFAOYSA-N
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Description

(E)-[(2-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE typically involves the condensation of 2-chlorobenzylamine with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-[(2-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-[(2-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(2-BROMOPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE
  • (E)-[(2-FLUOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE
  • (E)-[(2-METHYLPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE

Uniqueness

(E)-[(2-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C16H16ClNO2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17/h3-10H,11H2,1-2H3

InChI Key

WDPQNOGEIQOQKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NCC2=CC=CC=C2Cl)OC

Origin of Product

United States

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